molecular formula C14H13NO B075786 Carbazole-9-ethanol CAS No. 1484-14-6

Carbazole-9-ethanol

Cat. No.: B075786
CAS No.: 1484-14-6
M. Wt: 211.26 g/mol
InChI Key: IIKVAWLYHHZRGV-UHFFFAOYSA-N
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Description

Carbazole-9-ethanol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. It is characterized by the presence of an ethanol group attached to the ninth position of the carbazole ring. This compound is known for its versatility in functionalization and its significant role in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

Carbazole-9-ethanol may play a role in biochemical reactions, particularly in the context of polymerization processes . Specific enzymes, proteins, or other biomolecules that interact directly with this compound have not been identified in the available literature.

Molecular Mechanism

It is known that carbazole derivatives can participate in electropolymerization processes

Metabolic Pathways

Carbazole itself is a component of coal tar and creosote, and its metabolic pathways in microorganisms have been studied , but it is unclear whether these pathways would also apply to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbazole-9-ethanol can be synthesized through several methods. One common approach involves the reaction of carbazole with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield this compound. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Carbazole-9-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: Carbazole-9-carboxylic acid.

    Reduction: Carbazole-9-methanol.

    Substitution: Carbazole-9-chloride.

Comparison with Similar Compounds

Carbazole-9-ethanol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and versatility in functionalization, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-carbazol-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVAWLYHHZRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281278
Record name Carbazole-9-ethanol
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-14-6
Record name Carbazole-9-ethanol
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Record name NSC 21081
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Record name Carbazole-9-ethanol
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Record name Carbazole-9-ethanol
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Record name 9H-Carbazole-9-ethanol
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Synthesis routes and methods

Procedure details

A 1-liter three-necked round bottom flask was equipped with a mechanical stirrer, an addition funnel, Dry Ice/acetone reflux condenser and a means for providing nitrogen atmosphere. To the flask were added 67 g (0.4 mole) of carbazole, 11 g (0.44 mole) of sodium hydride and 0.5 liter of dry tetrahydrofuran. After stirring vigorously at 0° C. for about 2.5 hours, 18 g (0.4 mole) of ethylene oxide was added dropwise to the reaction mixture over a period of 1 hour at 0° C. After the addition, stirring was continued for additional 5 hours and the tetrahydrofuran was evaporated. The residue was fully washed with water and then recrystallized from ether to give 80 g of N-(2-hydroxyethyl)carbazole.
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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